molecular formula C6H9NO4 B13959937 2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid CAS No. 89464-55-1

2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid

Katalognummer: B13959937
CAS-Nummer: 89464-55-1
Molekulargewicht: 159.14 g/mol
InChI-Schlüssel: NAHUMNYPIRUVQN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid is a chemical compound with the molecular formula C6H9NO4 It is an epoxide and a carboxylic acid, characterized by the presence of a carbamoyl group and a dimethyloxirane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 3,3-dimethyloxirane-2-carboxylic acid with a carbamoylating agent. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, and under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted oxiranes, amines, and other derivatives that retain the core structure of the original compound .

Wissenschaftliche Forschungsanwendungen

2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The oxirane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 3,3-Dimethyloxirane-2-carboxylic acid
  • 2-Oxiranecarboxylic acid, 2-ethyl-3,3-dimethyl-
  • 2-Heptyl-3,3-dimethyl-oxirane-2-carboxylic acid

Uniqueness

2-Carbamoyl-3,3-dimethyloxirane-2-carboxylic acid is unique due to the presence of both a carbamoyl group and an oxirane ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Eigenschaften

CAS-Nummer

89464-55-1

Molekularformel

C6H9NO4

Molekulargewicht

159.14 g/mol

IUPAC-Name

2-carbamoyl-3,3-dimethyloxirane-2-carboxylic acid

InChI

InChI=1S/C6H9NO4/c1-5(2)6(11-5,3(7)8)4(9)10/h1-2H3,(H2,7,8)(H,9,10)

InChI-Schlüssel

NAHUMNYPIRUVQN-UHFFFAOYSA-N

Kanonische SMILES

CC1(C(O1)(C(=O)N)C(=O)O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.